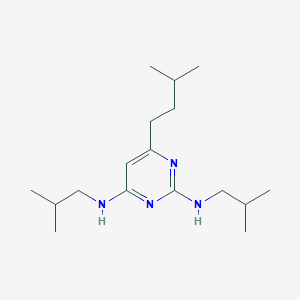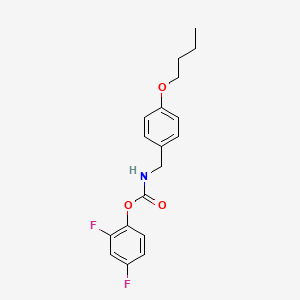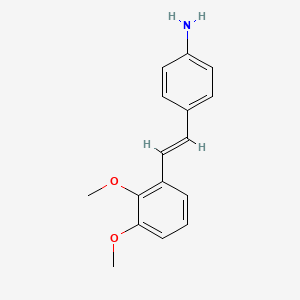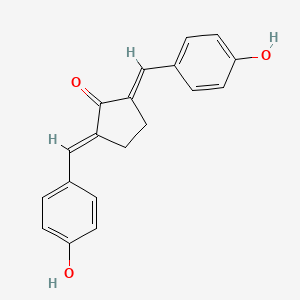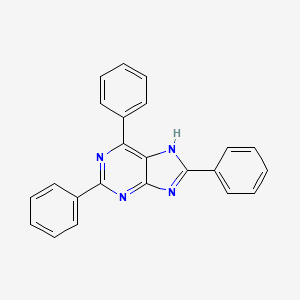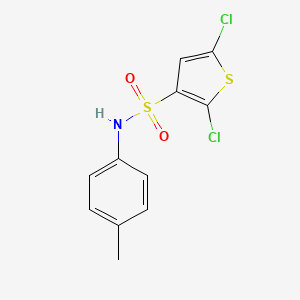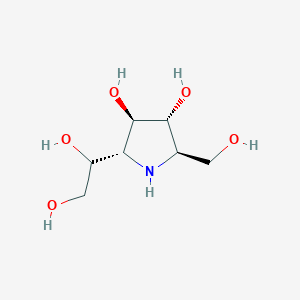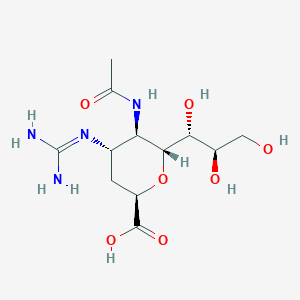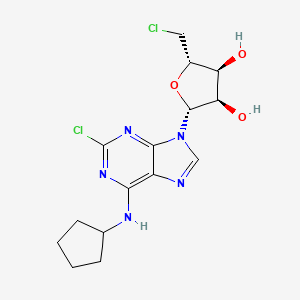
2,5''-dichloro-5''-deoxy-N6-cyclopentyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is a synthetic purine nucleoside analog. It is structurally related to adenosine and has been studied for its potential biological activities, particularly as an agonist for adenosine receptors . This compound is of interest due to its potential therapeutic applications in various fields, including oncology and immunology.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2,5’-Dichlor-5’-desoxy-N6-Cyclopentyladenosin umfasst mehrere Schritte, beginnend mit Adenosinderivaten. Die wichtigsten Schritte sind:
Chlorierung: Einführung von Chloratomen an den Positionen 2 und 5’.
Desoxygenierung: Entfernung der Hydroxylgruppe an der Position 5’.
Cyclopentylierung: Einführung einer Cyclopentylgruppe an der N6-Position.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung beinhaltet in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:
Batch-Verarbeitung: Sequentielle Zugabe von Reagenzien und Katalysatoren.
Reinigung: Techniken wie Kristallisation und Chromatographie zur Isolierung des gewünschten Produkts.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Cyclopentylgruppe.
Reduktion: Reduktionsreaktionen können an den chlorierten Positionen auftreten.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, insbesondere an den Positionen 2 und 5’.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Ammoniak, Amine, Thiole.
Hauptprodukte:
Oxidationsprodukte: Cyclopentylketone.
Reduktionsprodukte: Dechlorierte Analoga.
Substitutionsprodukte: Amino- oder Thiol-substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung von Nukleosidanaloga und ihrer Reaktivität verwendet.
Biologie: Untersucht auf seine Rolle bei der Modulation von Adenosin-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind.
5. Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch Wechselwirkung mit Adenosin-Rezeptoren aus, insbesondere dem A3-Rezeptor. Die Bindung von 2,5’-Dichlor-5’-desoxy-N6-Cyclopentyladenosin an den A3-Rezeptor führt zu:
Hemmung der Adenylylcyclase: Reduziert die cAMP-Spiegel.
Aktivierung von G-Proteinen: Moduliert intrazelluläre Signalwege.
Induktion von Apoptose: Fördert den programmierten Zelltod in bestimmten Krebszellen.
Ähnliche Verbindungen:
N6-Cyclopentyladenosin: Ein weiteres Adenosin-Analogon mit ähnlicher Rezeptoraffinität, aber unterschiedlichen Substitutionssmustern.
2-Chlor-N6-Cyclopentyladenosin: Ähnliche Struktur, jedoch mit nur einem Chloratom, verwendet als selektiver A1-Rezeptoragonist.
Eindeutigkeit: 2,5’-Dichlor-5’-desoxy-N6-Cyclopentyladenosin ist aufgrund seiner doppelten Chlorierung und Desoxygenierung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, selektiv Adenosin-Rezeptoren anzusprechen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen.
Wirkmechanismus
The compound exerts its effects primarily through interaction with adenosine receptors, particularly the A3 receptor. The binding of 2,5’-dichloro-5’-deoxy-N6-cyclopentyladenosine to the A3 receptor leads to:
Inhibition of Adenylyl Cyclase: Reduces cyclic AMP levels.
Activation of G-Proteins: Modulates intracellular signaling pathways.
Induction of Apoptosis: Promotes programmed cell death in certain cancer cells.
Vergleich Mit ähnlichen Verbindungen
N6-Cyclopentyladenosine: Another adenosine analog with similar receptor affinity but different substitution patterns.
2-Chloro-N6-cyclopentyladenosine: Similar structure but with a single chlorine atom, used as a selective A1 receptor agonist.
Uniqueness: 2,5’-Dichloro-5’-deoxy-N6-cyclopentyladenosine is unique due to its dual chlorination and deoxygenation, which confer distinct chemical and biological properties. Its ability to selectively target adenosine receptors makes it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C15H19Cl2N5O3 |
|---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N5O3/c16-5-8-10(23)11(24)14(25-8)22-6-18-9-12(19-7-3-1-2-4-7)20-15(17)21-13(9)22/h6-8,10-11,14,23-24H,1-5H2,(H,19,20,21)/t8-,10-,11-,14-/m1/s1 |
InChI-Schlüssel |
GWUOJELSUSGGDU-IDTAVKCVSA-N |
Isomerische SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CCl)O)O |
Kanonische SMILES |
C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CCl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


